3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-chloro-4-cyclopentyloxy-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUBJGCPOOUMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxybenzoic acid.
Etherification: The hydroxy group on the benzene ring is converted to a cyclopentyloxy group through an etherification reaction. This is achieved by reacting the hydroxy compound with cyclopentanol in the presence of an acid catalyst.
Methoxylation: The final step involves the introduction of a methoxy group at the 5-position of the benzene ring. This can be accomplished by reacting the intermediate compound with methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Scientific Research Applications
Therapeutic Potential
This compound has been identified as a selective retinoic acid receptor α (RARα) agonist. RARα plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis. The activation of RARα is significant in treating cognitive disorders such as Alzheimer's disease and mild cognitive impairment. In preclinical studies, compounds that activate RARα have shown promise in ameliorating symptoms associated with these conditions by enhancing neurogenesis and synaptic plasticity .
Case Studies
- Alzheimer's Disease Treatment : Research indicates that 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid can potentially improve cognitive function in animal models of Alzheimer's disease. In these studies, the compound demonstrated a significant reduction in amyloid-beta levels, a hallmark of Alzheimer's pathology .
- Inflammatory Pain Models : In a study involving inflammatory pain rat models, derivatives of this compound were shown to reduce pain effectively without affecting normal exploratory behavior. This suggests a favorable therapeutic index for managing inflammatory pain conditions .
The compound exhibits notable biological activities beyond its role as an RARα agonist. Its dual inhibition properties make it a candidate for treating multiple conditions simultaneously.
Dual Inhibition of Enzymes
Recent studies have highlighted the compound's potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). Both enzymes are implicated in various inflammatory diseases:
- sEH Inhibition : The compound showed subnanomolar IC50 values against human sEH, indicating high potency in modulating inflammatory responses .
- PDE4 Inhibition : By increasing cAMP levels through PDE4 inhibition, the compound can down-regulate inflammatory mediators, providing therapeutic benefits for conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Synthesis Methodologies
The synthesis of this compound involves several key steps that ensure the purity and efficacy of the final product.
Synthetic Route Overview
The synthetic pathway typically includes:
- Starting Materials : The synthesis begins with commercially available benzoic acid derivatives.
- Functionalization : Key functional groups are introduced through electrophilic aromatic substitution reactions, followed by cyclization to incorporate the cyclopentyloxy group.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
A detailed synthetic scheme would typically look like this:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | Benzoic acid + Chlorinating agent | 3-Chloro-4-methoxybenzoic acid |
| 2 | Ether Formation | 3-Chloro-4-methoxybenzoic acid + Cyclopentanol + Acid catalyst | This compound |
| 3 | Purification | Recrystallization/Chromatography | Pure this compound |
Mechanism of Action
The mechanism of action of 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a) 4-(Benzyloxy)-3-phenethoxyphenol (C3)
- Key Differences :
- Lacks the carboxylic acid group (benzoic acid backbone).
- Contains a benzyloxy group (position 4) and phenethoxy group (position 3) instead of cyclopentyloxy and chlorine.
- Benzyloxy and phenethoxy groups may increase aromatic stacking interactions but reduce metabolic stability compared to cyclopentyloxy .
b) ML10302 and SR59768 (5-HT4 Receptor Agonists)
- Key Differences: Both are esters of 4-amino-5-chloro-2-methoxybenzoic acid with piperidine derivatives. Feature amino and hydroxy-piperidine groups instead of cyclopentyloxy.
- Implications: The amino group facilitates receptor binding (e.g., 5-HT4), while the cyclopentyloxy group in the target compound may prioritize steric effects over direct receptor interaction .
c) 2-Bromo-4-(3-chloropropoxy)-5-methoxybenzoic Acid
- Key Differences :
- Bromine at position 2 and a 3-chloropropoxy chain at position 3.
- Implications :
Physicochemical Properties
| Compound | Substituents (Positions) | Molecular Formula | Key Properties |
|---|---|---|---|
| 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid | Cl (3), cyclopentyloxy (4), OMe (5) | C₁₃H₁₅ClO₄ | High lipophilicity (LogP ~2–3 estimated) |
| 4-(Benzyloxy)-3-phenethoxyphenol (C3) | BnO (4), phenethoxy (3), -OH (5) | C₂₁H₂₀O₃ | Lower acidity (no COOH), LogP ~3.5 |
| ML10302 | NH₂ (4), Cl (5), piperidinoethyl ester | C₁₅H₂₀ClN₂O₃ | Enhanced solubility (ester group) |
| 2-Bromo-4-(3-chloropropoxy)-5-methoxybenzoic Acid | Br (2), Cl-propoxy (4), OMe (5) | C₁₁H₁₂BrClO₄ | Flexible side chain, LogP ~2.5 |
Biological Activity
3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential therapeutic applications. This compound has been investigated for its biological activities, particularly in relation to enzyme modulation and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
The molecular structure of this compound includes a chloro group, a methoxy group, and a cyclopentyloxy substituent on the benzoic acid framework. These modifications contribute to its unique biological properties.
The compound acts primarily through modulation of specific enzymes and pathways:
- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in degrading cyclic AMP (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to reduced inflammation and modulation of various physiological responses .
- Cathepsin Activation : Research indicates that this compound activates cathepsins B and L, which are involved in protein degradation pathways. This activation may enhance cellular proteostasis and has implications for aging and cellular health .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In animal models, it reduced inflammatory pain and modulated immune responses without affecting general behavior or exploratory activity .
Enzyme Modulation
The compound has been evaluated for its effects on various enzymes:
- PDE4 : Inhibition of PDE4 leads to increased cAMP levels, which can downregulate inflammatory mediators. The IC50 values for PDE4 inhibition have been reported in the low nanomolar range, indicating high potency .
- Cathepsins B and L : The compound showed strong activation of these enzymes, suggesting potential applications in enhancing protein degradation pathways .
Case Studies
- Inflammatory Pain Model : In a lipopolysaccharide-induced inflammatory pain model in rats, administration of this compound resulted in significant pain relief measured by withdrawal latency tests. The pharmacokinetics indicated rapid absorption with peak plasma concentrations observed shortly after administration .
- Cell-Based Assays : In vitro studies using human foreskin fibroblasts demonstrated that the compound significantly enhances the activities of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These findings suggest its potential as an anti-aging agent by promoting cellular repair mechanisms .
Data Summary
| Activity | Mechanism | IC50 Value |
|---|---|---|
| PDE4 Inhibition | Increases cAMP levels | ~0.6 nM |
| Cathepsin B Activation | Enhances protein degradation | Significant activation |
| Anti-inflammatory Effects | Reduces pain in inflammatory models | Effective in vivo |
Q & A
Q. Key Intermediates :
- 3-Chloro-4-fluoro-5-methoxybenzaldehyde (precursor for cyclopentyloxy substitution)
- 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde (oxidized to the carboxylic acid)
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Etherification | Cyclopentanol, K₂CO₃, DMF, 80°C | ~65% | |
| Oxidation | KMnO₄, H₂O, reflux | ~70% |
Basic Question: How is structural characterization performed for this compound?
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methoxy at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 314.1) .
- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
Basic Question: What are the solubility and stability profiles of this compound under laboratory conditions?
Q. Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmospheres to prevent esterification or decarboxylation .
Advanced Question: How can reaction yields be optimized during the introduction of the cyclopentyloxy group?
Methodological Answer :
Critical variables include:
- Catalyst Selection : Pd/C or Ni catalysts enhance coupling efficiency for sterically hindered ethers .
- Temperature Control : Reactions at 80–100°C improve kinetics without promoting side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from unreacted cyclopentanol .
Table 2 : Catalyst Screening for Etherification
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd/C | 80 | 72 |
| NiCl₂ | 100 | 58 |
| No catalyst | 80 | 35 |
Advanced Question: What advanced analytical techniques resolve co-eluting impurities in HPLC analysis?
Q. Methodological Answer :
- LC-MS/MS : Differentiates isomers via fragmentation patterns (e.g., loss of CO₂ for carboxylic acid vs. ester derivatives) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
- 2D NMR : NOESY correlations confirm spatial proximity of cyclopentyl and methoxy groups .
Advanced Question: What in vitro assays are suitable for evaluating its biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Mutagenicity : Ames test with Salmonella strains to assess genotoxic risk .
Advanced Question: How does computational modeling predict its reactivity in nucleophilic substitution?
Q. Methodological Answer :
- DFT Calculations : B3LYP/6-31G* models predict activation barriers for cyclopentyloxy substitution at the 4-position .
- MD Simulations : Solvent effects (e.g., DMF vs. THF) on transition-state stabilization .
- Docking Studies : Identify potential binding pockets in enzyme targets (e.g., COX-2) .
Advanced Question: How do experimental and computational spectral data contradict, and how are these resolved?
Q. Methodological Answer :
- Discrepancies : Experimental C NMR shifts may deviate from DFT predictions due to solvent polarity or crystal packing .
- Resolution : Use implicit solvent models (e.g., PCM) in calculations and validate with cross-polarization magic-angle spinning (CP-MAS) solid-state NMR .
Advanced Question: What degradation pathways occur under accelerated stability testing?
Q. Methodological Answer :
- Hydrolysis : Carboxylic acid converts to ester in alcoholic solvents (e.g., methanol/H⁺) .
- Oxidation : Methoxy groups demethylate to hydroxyl under UV light, forming quinones .
- Mitigation : Lyophilization and antioxidant additives (e.g., BHT) reduce degradation .
Table 3 : Degradation Products Identified via LC-MS
| Condition | Major Degradant | Proposed Pathway |
|---|---|---|
| pH 12, 40°C | 3-Chloro-4-(cyclopentyloxy)-5-hydroxybenzoic acid | Base-catalyzed demethylation |
| UV light, 24h | Quinone derivative | Oxidative demethylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
